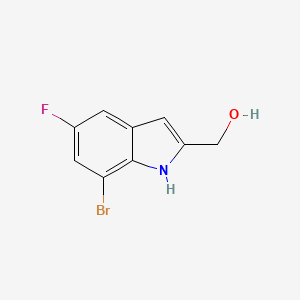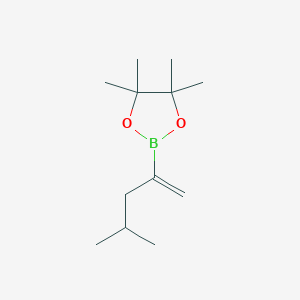
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (TMD) is an important organic compound that has been studied extensively in the scientific community. It is a versatile compound with a wide range of applications, including synthesis methods and scientific research applications. TMD is also known for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学研究应用
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has been studied extensively in the scientific community and has been found to have numerous applications. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and alcohols. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metal ions. Additionally, this compound has been used as a model compound for studying the mechanism of action of other organic compounds.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is not completely understood. However, it is believed that it plays an important role in the synthesis of other compounds. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the alkyl halide and forming an ether. In the Wittig reaction, this compound acts as a base, abstracting a proton from the phosphonium salt and forming an alkene. In the Stork enamine reaction, this compound acts as an electrophile, reacting with the amine to form an enamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the human body. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful for treating certain conditions. Additionally, this compound may be useful for treating diabetes, as it has been shown to reduce blood sugar levels.
实验室实验的优点和局限性
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively stable under laboratory conditions and can be used in a variety of synthesis methods. However, this compound is not soluble in water and may be difficult to work with in aqueous solutions. Additionally, it is not a very reactive compound and may require the use of catalysts or other reagents to facilitate its reaction.
未来方向
The future of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is promising. It is a versatile compound with a wide range of applications and potential uses. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as exploring new methods for its synthesis and use in scientific research. Additionally, further research should be done to explore the potential uses of this compound in medicine, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research should be done to explore the potential use of this compound in the synthesis of polymers and other compounds.
合成方法
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stork enamine reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt to form an alkene. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine to form an enamine. All three methods can be used to synthesize this compound in a laboratory setting.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQSOFLDLTHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
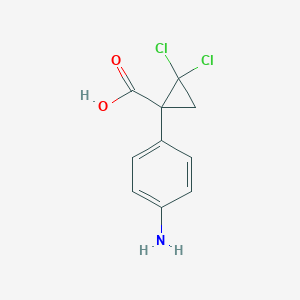

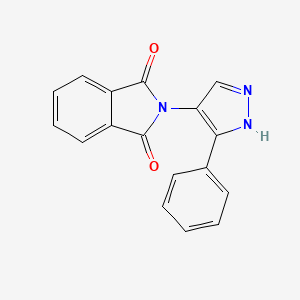
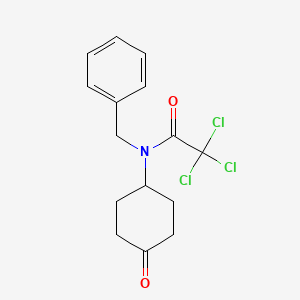
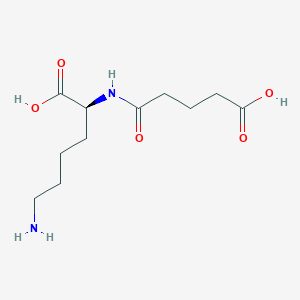



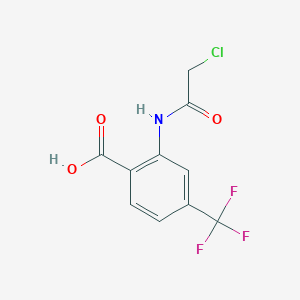
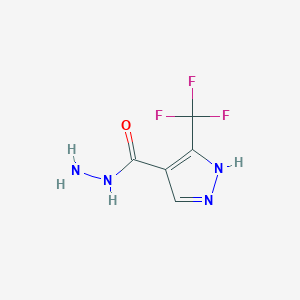

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)
